synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1-difluoroethyl)benzene
Abstract
This guide provides a comprehensive technical overview of the synthetic methodologies for producing 1-Bromo-4-(1,1-difluoroethyl)benzene, a key building block in modern medicinal and materials chemistry. The gem-difluoroethyl moiety is a valuable bioisostere for carbonyl groups and ethers, capable of enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document emphasizes the most prevalent and efficient synthetic strategy: the deoxofluorination of 4-bromoacetophenone. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, and provide detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis.
Strategic Analysis: The Path to the Target Molecule
A logical retrosynthetic analysis of 1-Bromo-4-(1,1-difluoroethyl)benzene identifies the most direct pathway for its construction. The core challenge lies in the introduction of the geminal difluoride unit.
Retrosynthetic Approach
The C-F bonds are most effectively formed by converting a carbonyl group. Therefore, the target molecule can be disconnected at the difluorinated carbon, revealing 1-(4-bromophenyl)ethanone (also known as 4'-bromoacetophenone) as the immediate and logical precursor. This commercially available starting material simplifies the synthetic route significantly.[2]
Caption: Retrosynthetic disconnection of the target molecule.
Synthetic Methodology: Deoxofluorination of a Ketone
The conversion of the carbonyl group in 1-(4-bromophenyl)ethanone to a gem-difluoro moiety is achieved through deoxofluorination. This transformation is fundamental in organofluorine chemistry.[3] The choice of fluorinating agent is the most critical decision in this synthesis, directly impacting safety, yield, and operational complexity.
Mechanism of Deoxofluorination
While the precise mechanism can vary with the reagent, the general pathway involves the activation of the carbonyl oxygen by the electrophilic fluorinating agent. This is followed by nucleophilic attack of fluoride ions. The process effectively replaces the carbon-oxygen double bond with two carbon-fluorine single bonds.
Caption: Simplified mechanism of ketone deoxofluorination.
Reagent Selection: A Comparative Analysis
Two primary reagents are commonly employed for this transformation: Diethylaminosulfur trifluoride (DAST) and (Diethylamino)difluorosulfinium tetrafluoroborate (XtalFluor-E®).
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | Liquid | Well-established, high reactivity | Thermally unstable, can detonate above 90°C; highly toxic and moisture-sensitive, releases HF |
| XtalFluor-E® | [Et₂NSF₂]BF₄ | Crystalline Solid | High thermal stability, easier and safer to handle, does not generate free HF under anhydrous conditions[4] | Often requires a fluoride source/promoter for ketones[5] |
Expertise & Experience: For laboratory-scale synthesis where safety and ease of handling are paramount, XtalFluor-E is the superior choice.[4] However, DAST remains a widely documented and effective reagent when handled with appropriate engineering controls and precautions.[6] This guide will provide protocols for both, recognizing the different contexts in which they might be used.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for reaction setup, monitoring, workup, and purification.
Protocol 1: Synthesis using DAST
This protocol is adapted from established literature procedures.[6] It requires strict adherence to safety protocols due to the hazardous nature of DAST.
Materials & Equipment:
-
1-(4-Bromophenyl)ethanone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Ice-water bath
-
Argon or Nitrogen supply
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Petroleum ether and dichloromethane for elution
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (e.g., 3.0 g, 15.07 mmol) in anhydrous dichloromethane (30 mL) in a flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice-water bath. Slowly add DAST (e.g., 15.9 mL, 120.57 mmol) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at low temperature is crucial to control the reaction rate and prevent dangerous temperature spikes.
-
Reaction Execution: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50°C. Stir at this temperature overnight.[6] Causality: Heating provides the necessary activation energy to drive the fluorination to completion.
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture back to 0°C. Very slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This step quenches any unreacted DAST, which reacts violently with water. The large volume of ice water absorbs the heat of reaction.
-
Workup: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[6] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and dichloromethane (e.g., 4:1) to yield 1-Bromo-4-(1,1-difluoroethyl)benzene as a pale yellow liquid.[6]
Protocol 2: Synthesis using XtalFluor-E®
This protocol leverages the enhanced safety profile of XtalFluor-E.[4] Note that for ketones, a fluoride source is often necessary to facilitate the reaction.[5]
Materials & Equipment:
-
1-(4-Bromophenyl)ethanone
-
XtalFluor-E®
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend XtalFluor-E® (1.5 to 2.0 equivalents) in anhydrous DCM.
-
Substrate Addition: Add the 1-(4-bromophenyl)ethanone (1.0 equivalent) to the suspension.
-
Promoter Addition: Slowly add Et₃N·3HF (e.g., 0.1 to 0.5 equivalents) as a promoter. Causality: For ketones, XtalFluor-E alone is often insufficient.[5] The added fluoride source initiates the deoxofluorination process.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quenching and Workup: Upon completion, cool the reaction and quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.
-
Drying and Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by silica gel chromatography as described in Protocol 1.
Caption: General experimental workflow for synthesis.
Product Characterization and Data
The final product, 1-Bromo-4-(1,1-difluoroethyl)benzene, should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 1000994-95-5 | [6][7][8][9] |
| Molecular Formula | C₈H₇BrF₂ | [7][8][9] |
| Molecular Weight | 221.04 g/mol | [7][8][9] |
| Appearance | Pale yellow liquid | [6] |
| Density | ~1.495 g/mL at 25°C | [8] |
| Refractive Index | n20/D ~1.503 | [8] |
| GC-MS (m/z) | 220/222 (M+) | [6] |
Critical Safety Considerations
-
DAST: Extremely toxic, corrosive, and moisture-sensitive. Reacts violently with water and can decompose explosively with heat. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
XtalFluor-E®: While more stable than DAST, it is still a reactive chemical. Handle with standard laboratory precautions in a well-ventilated area.
-
Hydrogen Fluoride (HF): Deoxofluorination reactions can potentially generate HF, especially during aqueous workup. HF is extremely corrosive and toxic. Ensure quenching procedures are performed slowly and with adequate cooling.
-
Product Hazards: The final product is classified as toxic if swallowed.[8][10] Standard handling procedures for toxic chemicals should be followed.
Conclusion
The is most reliably achieved via the deoxofluorination of 1-(4-bromophenyl)ethanone. The choice between the classic reagent, DAST, and safer, modern alternatives like XtalFluor-E® depends on the specific laboratory capabilities and safety priorities. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently and reproducibly synthesize this valuable fluorinated building block for application in drug discovery and materials science.
References
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Organic Syntheses Procedure: 1-(4-Bromophenyl)ethanone oxime (1). (n.d.). Organic Syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of gem‐difluoroallylation of aryl bromides with substituted... Retrieved from [Link]
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Shen, H. C., & Hartwig, J. F. (2015). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Angewandte Chemie International Edition, 54(3), 969-973. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-Bromo-4-(1,1-difluoroethyl)benzene (95%). Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Bromophenyl)ethanone oxime. Retrieved from [Link]
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ResearchGate. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity | Request PDF. Retrieved from [Link]
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Bohrium. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Retrieved from [Link]
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Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401-3411. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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